molecular formula C16H24O3 B160995 Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester CAS No. 130097-36-8

Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester

Cat. No.: B160995
CAS No.: 130097-36-8
M. Wt: 264.36 g/mol
InChI Key: WFAUFYAGXAXBEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester typically involves the esterification of neoheptaneperoxoic acid with 1-methyl-1-phenylethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the ester product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity ester on a large scale.

Chemical Reactions Analysis

Types of Reactions

Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release neoheptaneperoxoic acid and 1-methyl-1-phenylethanol, which may interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A common ester with similar structural features but different chemical properties.

    Methyl benzoate: Another ester with a benzene ring, used in various applications.

    Isopropyl butyrate: An ester with a branched alkyl group, similar in structure to Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a neoheptaneperoxoic acid moiety with a 1-methyl-1-phenylethyl group makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-phenylpropan-2-yl 4,4-dimethylpentaneperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)12-11-14(17)18-19-16(4,5)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAUFYAGXAXBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=O)OOC(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130097-36-8
Record name Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130097368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester
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